3-(2-乙氧基-2-氧代乙氧基)异烟酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

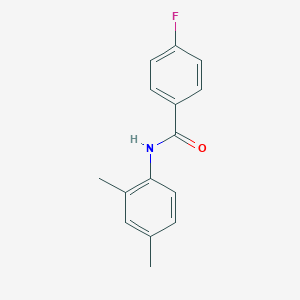

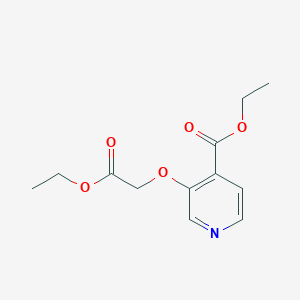

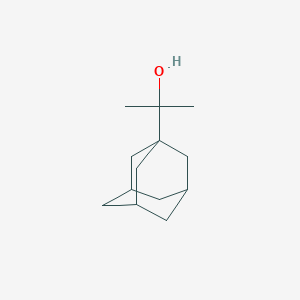

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is a chemical compound with the molecular formula C12H15NO5 . It has a molecular weight of 253.25 . The compound is typically stored at room temperature and appears as a colorless to yellow liquid .

Molecular Structure Analysis

The InChI code for Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is1S/C12H15NO5/c1-3-16-11(14)8-18-10-7-13-6-5-9(10)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is a colorless to yellow liquid . It has a molecular weight of 253.25 .科学研究应用

汽油醚在土壤和地下水中的生物降解和归趋

- 摘要:Thornton 等人(2020 年)的综述总结了有关汽油醚氧合剂(如土壤和地下水中的乙基叔丁基醚 (ETBE))的生物降解和归趋的知识。该论文讨论了能够好氧降解 ETBE 的微生物以及厌氧生物降解的潜力,这可能与了解相关化合物的环境行为有关。 了解更多。

抗氧化活性的分析方法

- 摘要:Munteanu 和 Apetrei(2021 年)回顾了用于确定抗氧化活性的关键分析方法,这可能与评估各种化合物(包括 3-(2-乙氧基-2-氧代乙氧基)异烟酸乙酯)在从食品工程到制药等各个领域的抗氧化潜力的相关。 了解更多。

聚(3,4-乙撑二氧噻吩)作为有机热电材料

- 摘要:Yue 和 Xu(2012 年)深入了解了聚(3,4-乙撑二氧噻吩)(PEDOT)基热电材料的进展,这可能为各种技术应用中新型有机材料的开发和应用提供背景。 了解更多。

环氧聚合物和复合材料作为防腐涂层

- 摘要:Hsissou 等人(2021 年)对环氧聚合物和复合材料在海洋环境中用作防腐涂层的开发进行的综述,可以深入了解 3-(2-乙氧基-2-氧代乙氧基)异烟酸乙酯在制造耐用材料中的化学工程和应用潜力。 了解更多。

安全和危害

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The associated hazard statement is H302 . Precautionary statements include P264 (wash hands and skin thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .

属性

IUPAC Name |

ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-3-16-11(14)8-18-10-7-13-6-5-9(10)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXGKYQXHNGUIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CN=C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618152 |

Source

|

| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18343-02-7 |

Source

|

| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Diallylamino)-ethyl]-piperazine](/img/structure/B182127.png)

![4,7-dichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B182131.png)